N-acetylphosphinothricin

描述

Synthesis Analysis

The synthesis of L-phosphinothricin (L-PPT) employs N-acetylphosphinothricin as a substrate in a kinetic resolution route. A novel aminoacylase from Stenotrophomonas maltophilia, with high hydrolytic activity and enantioselectivity, facilitates this process. This approach yields optically pure L-PPT with high conversion rates, showcasing an efficient route for the industrial production of L-PPT (Cao et al., 2020).

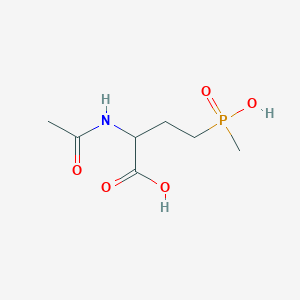

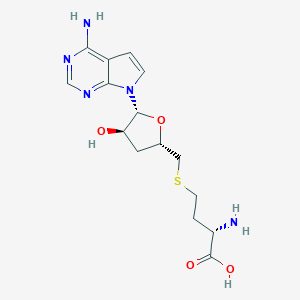

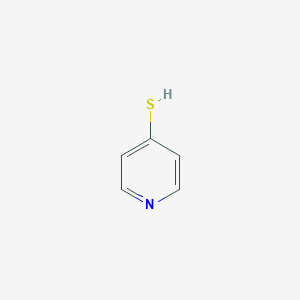

Molecular Structure Analysis

The molecular structure of phosphinothricin, closely related to N-acetylphosphinothricin, has been elucidated through the analysis of its complex with glutamine synthetase. The crystal structure reveals a noncovalent, dead-end mechanism of inhibition, where phosphinothricin stabilizes a key structural element, preventing substrate access to the active site. This insight into the structure aids in understanding the inhibitory mechanism of phosphinothricin and its derivatives (Gill & Eisenberg, 2001).

Chemical Reactions and Properties

Transgenic plants containing the phosphinothricin-N-acetyltransferase gene metabolize N-acetylphosphinothricin differently, leading to rapid N-acetylation of L-phosphinothricin. This reaction pathway illustrates the chemical behavior of N-acetylphosphinothricin in biological systems, showcasing its role in the detoxification process within herbicide-resistant plants (Droge, Broer, & Pühler, 1992).

Physical Properties Analysis

The physical properties of N-acetylphosphinothricin, particularly its stability and mobility in transgenic, herbicide-resistant, and untransformed plants, have been studied. These properties are crucial for understanding the behavior of N-acetylphosphinothricin in various environments and its interaction with plant metabolic pathways (Droge-Laser et al., 1994).

Chemical Properties Analysis

N-acetylphosphinothricin's enzymatic and chemical properties, including its interaction with specific enzymes and its role in inducing male sterility in transgenic tobacco plants, have been extensively researched. These studies highlight the compound's chemical versatility and its potential applications in agricultural biotechnology (Kriete et al., 1996).

科学研究应用

Inducing Male Sterility in Plants : A study by Kriete et al. (1996) developed a system for inducible male sterility in tobacco plants using tapetum-specific deacetylation of N-acetyl-L-phosphinothricin. This resulted in empty anthers, eliminating the need for fertility restoration in the F1 generation (Kriete et al., 1996).

Maximum Tolerated Concentration in Tobacco Plants : Risse et al. (2005) identified that the maximum tolerated concentration of N-acetyl-L-phosphinothricin (N-Ac-L-PPT) for wild-type tobacco plants is 45 mM. N-Ac-L-PPT is used to induce male sterility in transgenic plants (Risse et al., 2005).

P-methylation Reaction in Bialaphos Biosynthesis : Xiao et al. (2008) discussed the use of N-acetyldemethyl phosphinothricin and N-acetyldemethyl phosphinothricin tripeptide as substrates for the P-methylation reaction in bialaphos biosynthesis (Xiao et al., 2008).

Psychiatric Applications : Dean et al. (2011) found that N-acetylcysteine shows promise in treating psychiatric disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. Its potential therapeutic effects go beyond antioxidant actions (Dean et al., 2011).

Potential in Treating Neurodegenerative Diseases : Tardiolo et al. (2018) noted that N-acetylcysteine shows potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as neuropathic pain and stroke, without significant side effects (Tardiolo et al., 2018).

Herbicide Metabolism in Transgenic Plants : Dröge et al. (1992) found that transgenic plants with the modified phosphinothricin-N-acetyltransferase gene metabolize L-phosphinothricin differently than untransformed plants, which affects the degradation pathway into PPO and MPP (Dröge et al., 1992).

Antioxidant Effect on Rainbow Trout's Brain : Alak et al. (2019) showed that N-acetylcysteine has a significant therapeutic effect on pesticide-induced neurotoxicity in rainbow trout, with 1.0 mM NAC being more effective than 0.5 mM NAC (Alak et al., 2019).

Treating Addictions : Asevedo et al. (2014) highlighted N-acetylcysteine's potential in treating addictions, particularly cocaine and cannabis dependence, possibly involving glutamatergic pathways in addiction pathophysiology (Asevedo et al., 2014).

Improvement in Acute Myocardial Infarction Patients : Sochman et al. (1996) found that N-acetylcysteine administration after successful recanalization of the infarct-related artery may improve global and regional left ventricular ejection fraction in acute myocardial infarction patients (Sochman et al., 1996).

Herbicide Resistance in Transgenic Plants : De Block et al. (1987) engineered transgenic plants to express a detoxifying enzyme, conferring resistance to high doses of phosphinothricin and bialaphos herbicides (De Block et al., 1987).

安全和危害

- Toxicity : Glufosinate is moderately toxic to humans. It can cause skin and eye irritation.

- Environmental Impact : It has a low potential for bioaccumulation but may persist in soil and water.

- Precautions : Proper protective equipment should be worn during handling. Avoid inhalation, ingestion, or skin contact.

未来方向

Research on glufosinate continues to explore its environmental impact, resistance management, and alternative uses. Efforts are underway to develop more sustainable herbicides and improve application techniques.

属性

IUPAC Name |

2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVQOWUYAAWBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873633 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetylphosphinothricin | |

CAS RN |

73634-73-8 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

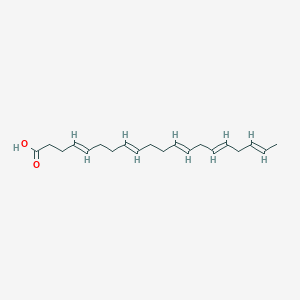

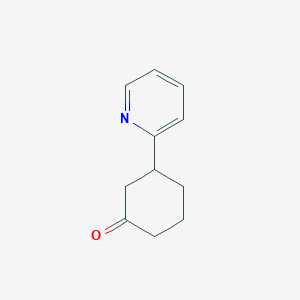

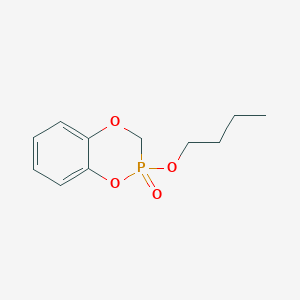

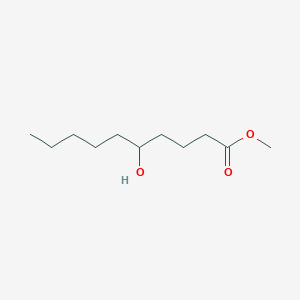

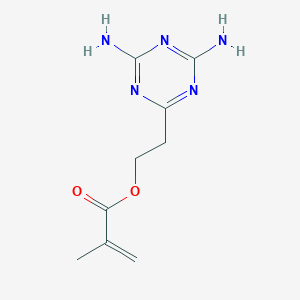

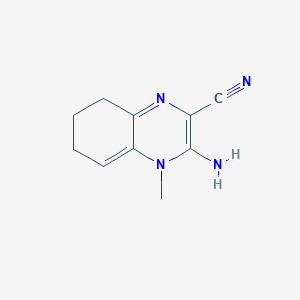

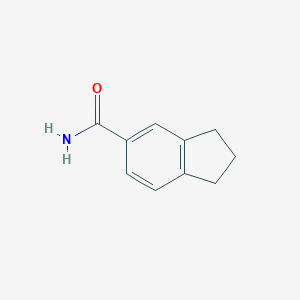

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)

![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)